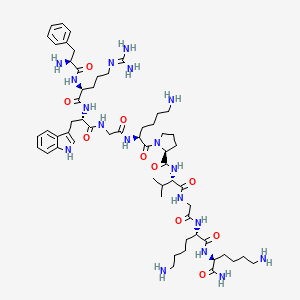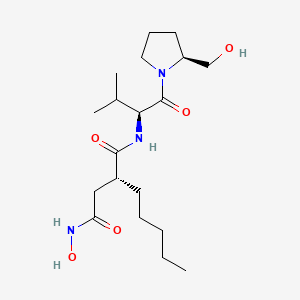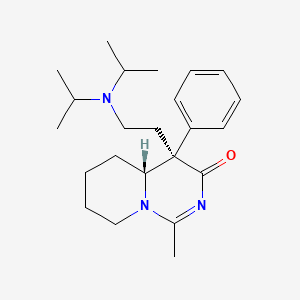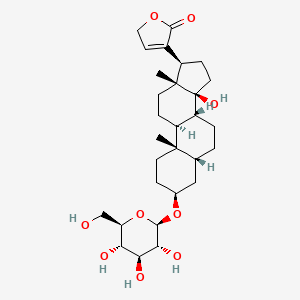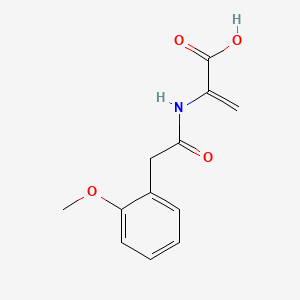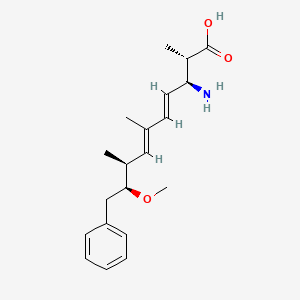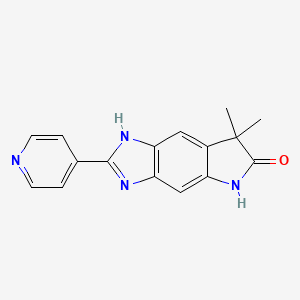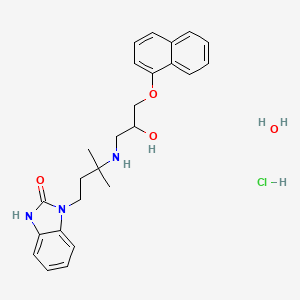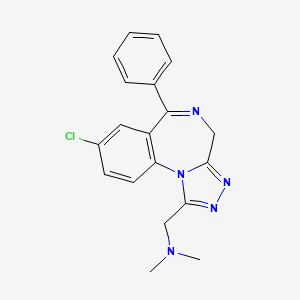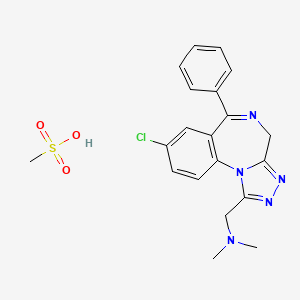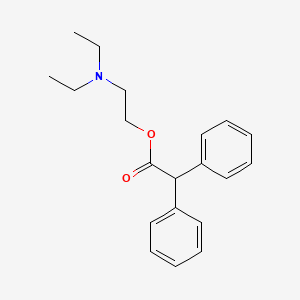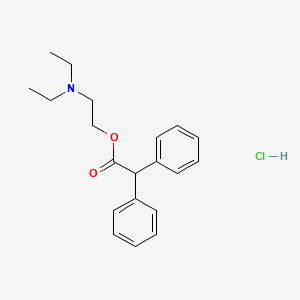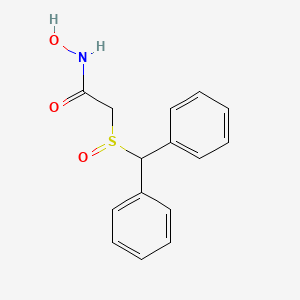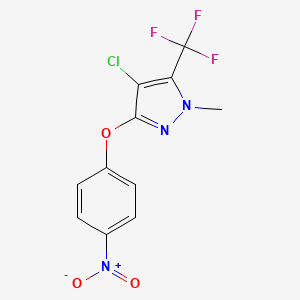
1H-Pyrazole, 4-chloro-1-methyl-3-(4-nitrophenoxy)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AH 2.430 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1H-Pyrazole derivatives have been extensively studied for their reactivity and synthesis. For instance, Dalinger et al. (2013) investigated the synthesis and reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative, revealing insights into nucleophilic substitution reactions useful for chemical synthesis (Dalinger et al., 2013).
Antimicrobial and Antifungal Activities
A significant body of research has focused on the antimicrobial properties of pyrazole derivatives. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and found them to have broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Additionally, Silva et al. (2008) synthesized a series of pyrazoles with antimicrobial activity against Mycobacterium tuberculosis, including strains resistant to isoniazid (Silva et al., 2008).
Structural and Supramolecular Chemistry
The structural aspects of pyrazole derivatives are also a key area of study. Trilleras et al. (2005) analyzed the hydrogen-bonded chains in certain pyrazole compounds, which contributes to our understanding of their molecular structure (Trilleras et al., 2005).
Tautomerism and Molecular Properties
The study of tautomerism in NH-pyrazoles, as explored by Cornago et al. (2009), highlights the dynamic nature of these compounds and their potential for varied biological activity (Cornago et al., 2009).
Potential Medicinal Applications
Several studies have explored the potential medicinal applications of pyrazole derivatives. Lam et al. (2022) discussed the synthesis of fluorinated fused-ring pyrazoles, highlighting their potential applications in medicinal chemistry, such as in anti-inflammatory and antitumor drugs (Lam et al., 2022).
Herbicide Intermediate
Zhou Yu (2002) synthesized a compound closely related to 1H-Pyrazole, which serves as a key intermediate for herbicides, demonstrating the compound's utility in agricultural chemistry (Zhou Yu, 2002).
Eigenschaften
CAS-Nummer |
121296-19-3 |
|---|---|
Produktname |
1H-Pyrazole, 4-chloro-1-methyl-3-(4-nitrophenoxy)-5-(trifluoromethyl)- |
Molekularformel |
C11H7ClF3N3O3 |
Molekulargewicht |
321.64 g/mol |
IUPAC-Name |
4-chloro-1-methyl-3-(4-nitrophenoxy)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H7ClF3N3O3/c1-17-9(11(13,14)15)8(12)10(16-17)21-7-4-2-6(3-5-7)18(19)20/h2-5H,1H3 |
InChI-Schlüssel |
KPWIIYQBNRQSDB-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Kanonische SMILES |
CN1C(=C(C(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AH 2.430; AH-2.430; AH2.430 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



